Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride
Description
Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride is a synthetic organic compound featuring an isoquinoline ring linked via a methanone bridge to a 2-methylpiperazine moiety, with a hydrochloride counterion. Its physicochemical properties, such as solubility and stability, are influenced by the isoquinoline’s lipophilicity and the hydrochloride salt’s ionic character.
Properties
Molecular Formula |
C15H18ClN3O |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
isoquinolin-1-yl-(2-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C15H17N3O.ClH/c1-11-10-16-8-9-18(11)15(19)14-13-5-3-2-4-12(13)6-7-17-14;/h2-7,11,16H,8-10H2,1H3;1H |
InChI Key |
WXBBIUCFLPJUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C2=NC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride typically involves the reaction of isoquinoline with 2-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The synthesis of isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride involves various chemical reactions that modify the isoquinoline and piperazine moieties to enhance biological activity.
Key Steps in Synthesis:
- Formation of Piperazine Derivatives : The piperazine ring is crucial for the biological activity of the compound. Modifications to this ring can significantly alter its pharmacological profile .
- Substituent Variations : Different substituents on the isoquinoline structure have been explored to optimize binding affinity to target receptors, such as D2 and D3 dopamine receptors .
Anti-Tuberculosis Activity
This compound has demonstrated significant anti-tubercular properties through its inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis.
| Compound | Activity | Mechanism |
|---|---|---|
| Isoquinolin derivative | Inhibits IMPDH | Disrupts purine biosynthesis |
This compound showed effective inhibition against both wild-type and resistant strains of M. tuberculosis, making it a promising candidate for further development in tuberculosis treatment .
Anti-Cancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer models.
| Study Focus | Result |
|---|---|
| Apoptosis induction | Significant apoptosis in cancer cells with minimal effects on normal cells |
| IC50 values | Ranged from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines |
These findings suggest that isoquinolin derivatives could serve as effective agents in cancer therapy by selectively targeting malignant cells while sparing healthy tissue .
Neuropharmacological Effects
Research indicates that isoquinolin derivatives exhibit potential as neuropharmacological agents, particularly as selective antagonists for certain receptors involved in neurological disorders.
| Application | Effect |
|---|---|
| Neuroprotection | Potential to mitigate symptoms in models of neurodegenerative diseases |
| Receptor Interaction | Selective binding to dopamine receptors, influencing mood and cognition |
Case Studies
Several case studies have documented the therapeutic potential of isoquinolin derivatives:
Case Study 1: Cancer Treatment
Objective : Evaluate anticancer effects in xenograft models.
Results : The compound demonstrated significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg.
Case Study 2: Infection Control
Objective : Assess antimicrobial efficacy against resistant bacterial strains.
Results : Effective inhibition of growth was observed in multi-drug resistant strains, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare the target compound with three structurally related derivatives identified in the literature.
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Aromatic Systems
- Isoquinoline vs. Pyrazine/Benzofuran: The target compound’s isoquinoline ring provides greater aromatic bulk and electron density compared to pyrazine (in ) or benzofuran (in ).
- Methoxyphenyl and Imidazole : The 1323490-64-7 analog () incorporates a methoxyphenyl group (electron-donating) and an ethylimidazole moiety, which may enhance binding to kinase targets via hydrogen bonding and π-π interactions.
Piperazine Modifications
- This could extend plasma half-life.
- Ethylaminoethoxy Side Chain: The diiodophenyl analog () includes a diethylaminoethoxy group, contributing to ionic interactions in antiarrhythmic activity, akin to amiodarone derivatives.
Pharmacological Implications
- Target Compound: The combination of isoquinoline and 2-methylpiperazine suggests dual mechanisms—e.g., intercalation (via aromatic system) and receptor modulation (via piperazine).
- Desethylamiodarone HCl () : The iodine-rich structure facilitates thyroid hormone receptor interactions, explaining its antiarrhythmic effects but also posing toxicity risks.
Research Findings and Data Gaps
- Data Limitations : Physical properties (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, necessitating experimental validation.
Biological Activity
Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly against Mycobacterium tuberculosis (M. tuberculosis) and its interactions with various biological pathways. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound is characterized by its isoquinoline and piperazine moieties, which are essential for its biological activity. The piperazine ring has been shown to play a crucial role in the compound's interaction with biological targets, particularly in the context of anti-tubercular activity.
Anti-Tubercular Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on M. tuberculosis. For instance, a study focused on the structure–activity relationship of various analogs revealed that modifications to the isoquinoline and piperazine rings significantly influenced their anti-tubercular properties.
Table 1: Inhibitory Activity of Analogues Against M. tuberculosis IMPDH
| Compound ID | IC50 (μM) | MIC90 (μM) | Comments |
|---|---|---|---|
| Compound 1 | 2.4 | 250 | Maintained activity against IMPDH |
| Compound 2 | 0.084 | 31.2 | Improved inhibitory activity |
| Compound 3 | >100 | 100 | Abolished both enzyme and whole-cell activities |
The data indicates that the presence of specific functional groups is critical for maintaining both enzyme inhibition and whole-cell activity against M. tuberculosis .
The primary mechanism through which this compound exerts its effects is through the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of M. tuberculosis. This inhibition disrupts nucleotide synthesis, leading to impaired bacterial growth .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the isoquinoline and piperazine components significantly affect biological activity. For example, the introduction of methyl groups at specific positions on the isoquinoline ring can either enhance or diminish activity:
Table 2: Summary of Structural Modifications and Their Impact on Activity
| Modification | Effect on Activity |
|---|---|
| Methyl at position 3 | Abolished both enzyme and cell activities |
| Methyl at position 2 | Improved IMPDH inhibition |
| Cyclohexyl to cycloheptyl | Reduced activity by one order of magnitude |
These findings suggest that careful structural modifications can lead to improved potency and selectivity against M. tuberculosis .
Case Studies
A notable case study involved testing a series of isoquinoline derivatives for their anti-tubercular properties in vitro. The study reported that certain derivatives displayed potent activity against drug-resistant strains of M. tuberculosis, highlighting the potential for developing new therapeutic agents based on this scaffold .
Q & A
Q. What are the standard synthetic routes for Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between isoquinoline derivatives and substituted piperazine moieties using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the methanone backbone .
- Salt formation with hydrochloric acid to enhance solubility and stability .
- Purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side products .
Q. How is the compound structurally characterized after synthesis?
Methodological characterization includes:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton environments and carbon connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : For purity assessment using reverse-phase columns and UV detection at 254 nm .
Q. What pharmacological targets are hypothesized for this compound?
Based on structural analogs, potential targets include:
- Cannabinoid CB1 receptors : Piperazine derivatives are known inverse agonists, suggesting anti-obesity applications .
- Enzyme inhibition : Interactions with cyclooxygenases (COX) or kinases due to aromatic and heterocyclic motifs .
Q. What are the solubility and stability profiles of the hydrochloride salt?
- Solubility : Enhanced water solubility compared to the free base due to ionic interactions. Solubility tests in PBS (pH 7.4) show >10 mg/mL .
- Stability : Stable at room temperature for >6 months when stored in airtight, light-protected containers. Degradation occurs under extreme pH (<3 or >11) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic/heterocyclic regions .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Cross-validation with alternative methods like X-ray crystallography (if single crystals are obtainable) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve yields by 15–20% .
- Catalyst screening : Test Pd-based catalysts for coupling steps to reduce reaction time from 24h to 6h .
- Microwave-assisted synthesis : Achieve 90% yield in 2h vs. 12h under conventional heating .
Q. How can target engagement be validated in biological assays?
- Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-SR141716A for CB1 receptors) to measure IC50 values .
- Mutagenesis studies : Modify receptor binding sites (e.g., CB1 Lys3.28) to confirm critical interactions .
- Thermal shift assays : Monitor protein melting temperature (Tm) shifts to infer binding .
Q. How should discrepancies in biological activity across studies be addressed?
- Purity verification : Re-analyze compound batches via HPLC to rule out impurities >98% .
- Assay standardization : Control for variables like cell line (HEK293 vs. CHO), incubation time, and buffer composition .
- Meta-analysis : Compare IC50 values from orthogonal assays (e.g., fluorescence polarization vs. SPR) to identify outliers .
Data Contradiction Analysis
Q. Why do different studies report varying enzymatic inhibition potencies?
Discrepancies may arise from:
Q. How to reconcile conflicting synthetic yields reported in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
